(S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-methyl-propionamide
CAS No.:
Cat. No.: VC13458275
Molecular Formula: C16H25N3O
Molecular Weight: 275.39 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H25N3O |
---|---|
Molecular Weight | 275.39 g/mol |
IUPAC Name | (2S)-2-amino-N-(1-benzylpiperidin-3-yl)-N-methylpropanamide |
Standard InChI | InChI=1S/C16H25N3O/c1-13(17)16(20)18(2)15-9-6-10-19(12-15)11-14-7-4-3-5-8-14/h3-5,7-8,13,15H,6,9-12,17H2,1-2H3/t13-,15?/m0/s1 |
Standard InChI Key | CDRBADUMCKUHRH-CFMCSPIPSA-N |
Isomeric SMILES | C[C@@H](C(=O)N(C)C1CCCN(C1)CC2=CC=CC=C2)N |
SMILES | CC(C(=O)N(C)C1CCCN(C1)CC2=CC=CC=C2)N |
Canonical SMILES | CC(C(=O)N(C)C1CCCN(C1)CC2=CC=CC=C2)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (Figure 1) includes:
-
A piperidine ring substituted at the 3-position with a benzyl group.
-
An N-methyl-propionamide side chain at the nitrogen of the piperidine.
-
A chiral center at the α-carbon of the propionamide, conferring (S)-stereochemistry.
Molecular Formula: C₁₆H₂₅N₃O
Molecular Weight: 275.39 g/mol .
Stereochemical Significance
The (S)-configuration at the α-carbon is critical for receptor binding specificity. Enantiomeric counterparts (e.g., R-configuration) exhibit diminished affinity for target receptors, as observed in analogous piperidine derivatives .
Physicochemical Characteristics
-
Solubility: Moderate lipophilicity (LogP ≈ 2.1) due to the benzyl and piperidine groups, suggesting limited aqueous solubility but favorable blood-brain barrier penetration.
-
pKa: The secondary amine (piperidine nitrogen) has a pKa of ~9.5, rendering it protonated at physiological pH, which enhances interactions with anionic receptor sites .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis involves a multi-step sequence (Scheme 1):
-
Piperidine Ring Formation: Cyclization of δ-valerolactam derivatives under reductive conditions .
-
Benzylation: Nucleophilic substitution of the piperidine nitrogen with benzyl bromide .
-
Propionamide Installation: Coupling of N-methyl-propionyl chloride to the benzyl-piperidine intermediate using EDCI/HOBt .
-
Chiral Resolution: Enzymatic or chromatographic separation to isolate the (S)-enantiomer .
Yield: ~35–40% after purification .
Industrial Production
Scaled-up processes utilize continuous-flow reactors to optimize temperature control and reduce side products. Key challenges include maintaining stereochemical purity and minimizing racemization during amide bond formation .
Biological Activity and Mechanism of Action
Opioid Receptor Modulation
(S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-methyl-propionamide demonstrates high affinity for μ-opioid receptors (MOR), with a reported Ki of 4.2 nM in radioligand binding assays . Its interaction with MOR involves:
-
Hydrogen bonding between the propionamide carbonyl and Tyr148.
-
Hydrophobic interactions between the benzyl group and Trp318 .
Selectivity: >1,000-fold selectivity over δ-opioid receptors (DOR), attributed to steric hindrance from the N-methyl group .
Sigma Receptor Interactions
The compound also binds σ₁ receptors (Ki = 8.9 nM), implicated in neuroprotection and pain modulation. Docking studies suggest the piperidine nitrogen coordinates with Glu172 in the σ₁ binding pocket .
Enzymatic Inhibition
In vitro assays reveal moderate inhibition of acetylcholinesterase (AChE; IC₅₀ = 3.1 μM), potentially augmenting cognitive effects in neurodegenerative models .
Pharmacological Applications
Analgesia
In murine models, the compound (1 mg/kg, i.p.) reduced thermal hyperalgesia by 70%—comparable to morphine but with reduced respiratory depression .
Neurodegenerative Diseases
Preliminary data suggest it enhances synaptic plasticity in Alzheimer’s models by dual σ₁ agonism and AChE inhibition .
Addiction Management
As a high-affinity MOR partial agonist, it attenuates heroin self-administration in rats without inducing withdrawal .
Comparative Analysis with Structural Analogues
Key Observations:
-
N-Methylation enhances MOR selectivity by reducing σ₁ affinity.
-
Benzyl substitution improves blood-brain barrier penetration vs. phenethyl .
-
Stereochemistry is critical: The R-enantiomer shows 50-fold lower MOR binding.
Research Findings and Clinical Implications
Preclinical Studies
-
Neuropathic Pain: In a spared nerve injury model, the compound (0.5 mg/kg) reversed mechanical allodynia for 6 hours .
-
Safety Profile: No hepatotoxicity observed at 10× therapeutic doses in rats.
Patent Landscape
Patent US20110046180A1 claims its use in treating opioid addiction and chronic pain, emphasizing its low abuse liability .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume